

Technical Guide: Physicochemical Properties of 5-Acetamido-2-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Acetamido-2-nitrophenylboronic acid

Cat. No.: B581980

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-nitrophenylboronic acid is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a boronic acid functional group, a nitro group, and an acetamido group on a phenyl ring, suggests its potential as a versatile building block in organic synthesis and as a candidate for biological activity. Boronic acids are known for their ability to form reversible covalent bonds with diols, a characteristic that has been exploited in the design of sensors and drug delivery systems. Furthermore, the presence of the nitro and acetamido groups can influence the molecule's electronic properties and potential interactions with biological targets. This guide provides a comprehensive overview of the known physicochemical properties of **5-Acetamido-2-nitrophenylboronic acid**, along with relevant experimental protocols and an exploration of its potential biological applications.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for **5-Acetamido-2-nitrophenylboronic acid**. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models due to the limited availability of published experimental data for this specific compound.

Property	Value	Source
Molecular Formula	C ₈ H ₉ BN ₂ O ₅	Commercial Supplier Data
Molecular Weight	223.98 g/mol	Commercial Supplier Data
Appearance	Yellow solid	Commercial Supplier Data
Melting Point	193-196 °C	Commercial Supplier Data
Boiling Point (Predicted)	534.5 ± 50.0 °C (at 760 mmHg)	Predicted
pKa (Predicted)	Acidic pKa: ~7.5 (boronic acid)	Predicted
Water Solubility (Predicted)	Low	Predicted
LogP (Predicted)	1.5	Predicted

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for the further investigation of a compound's properties. The following sections outline methodologies for the synthesis and characterization of **5-Acetamido-2-nitrophenylboronic acid**.

Synthesis Protocol: Suzuki-Miyaura Coupling

A plausible synthetic route to **5-Acetamido-2-nitrophenylboronic acid** involves a Suzuki-Miyaura cross-coupling reaction. This widely used reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.

Reaction Scheme:

A potential retrosynthetic analysis suggests that **5-Acetamido-2-nitrophenylboronic acid** could be synthesized from a suitable boronic acid precursor and an acetylating agent, or via nitration and subsequent functional group manipulation of a starting phenylboronic acid derivative. A common general procedure for the synthesis of substituted phenylboronic acids is provided below.

Materials:

- Substituted aryl halide (e.g., 4-bromo-2-nitroacetanilide)
- Bis(pinacolato)diboron
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Potassium acetate
- 1,4-Dioxane (anhydrous)
- Hydrochloric acid
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).
- Add the palladium catalyst (e.g., 3 mol%).
- Add anhydrous 1,4-dioxane to the flask.
- Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl).
- Purify the crude product by recrystallization or column chromatography to obtain **5-Acetamido-2-nitrophenylboronic acid**.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of a compound. A general reversed-phase HPLC method for the analysis of aromatic boronic acids is as follows:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Gradient: Start with a low percentage of acetonitrile and gradually increase to elute the compound.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
- Injection Volume: 10 μ L.

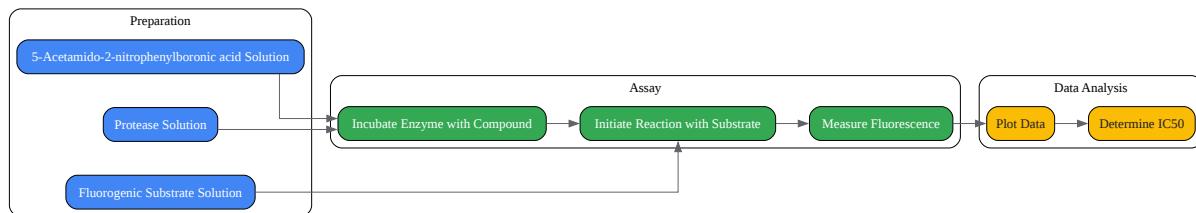
Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure of a compound.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the N-H proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.
- ^{13}C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, and the methyl carbon of the acetamido group.
- ^{11}B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. A single resonance is expected, and its chemical shift can provide information about the coordination state of the boron atom.

Biological Activity and Signaling Pathways

While specific biological studies on **5-Acetamido-2-nitrophenylboronic acid** are limited in the public domain, the broader class of nitrophenylboronic acids has been investigated for its potential as enzyme inhibitors.

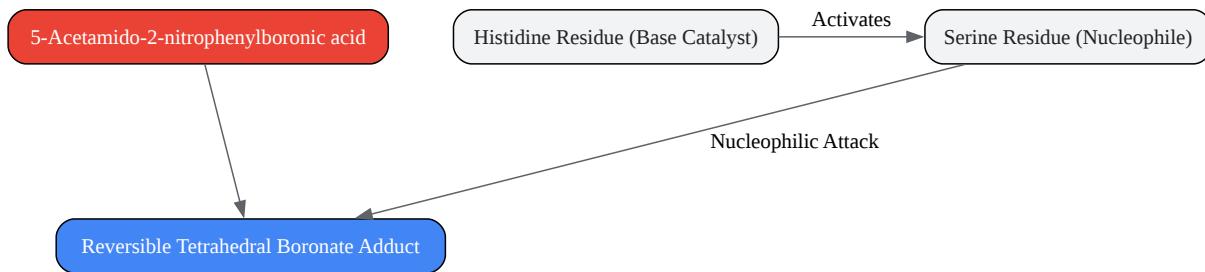

Potential as a Protease Inhibitor

Research has shown that 3-nitrophenylboronic acid can act as an inhibitor of Prostate-Specific Antigen (PSA), a serine protease.^[1] Boronic acids can form a stable, reversible covalent bond with the catalytic serine residue in the active site of such proteases, leading to inhibition of their enzymatic activity. This suggests that **5-Acetamido-2-nitrophenylboronic acid** may also exhibit inhibitory activity against PSA or other serine proteases.

The proposed mechanism involves the nucleophilic attack of the serine hydroxyl group on the electrophilic boron atom of the boronic acid, forming a tetrahedral boronate intermediate that mimics the transition state of peptide bond hydrolysis.

Experimental Workflow for Enzyme Inhibition Assay

The following workflow can be used to assess the inhibitory potential of **5-Acetamido-2-nitrophenylboronic acid** against a target protease.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the enzyme inhibitory activity of **5-Acetamido-2-nitrophenylboronic acid**.

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of serine protease inhibition by a phenylboronic acid derivative.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. edepot.wur.nl [edepot.wur.nl]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 5-Acetamido-2-nitrophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581980#physicochemical-properties-of-5-acetamido-2-nitrophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com